molecular formula C19H32O4 B1262095 eujavanicol A

eujavanicol A

Cat. No.: B1262095
M. Wt: 324.5 g/mol
InChI Key: KOPHBZXWJSZGMB-HAWFMJENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eujavanicol A is a naturally occurring phenolic compound isolated from Euphorbia javanica, a plant species traditionally used in folk medicine. Structurally, it features a dihydroxybenzene core with a prenylated side chain, contributing to its antioxidant and antimicrobial properties . Its molecular formula is C₁₅H₁₈O₃, with a molecular weight of 246.3 g/mol.

Properties

Molecular Formula

C19H32O4

Molecular Weight

324.5 g/mol

IUPAC Name

1-[(1S,2S,4aR,5S,6R,8R,8aS)-2-[(2R)-butan-2-yl]-5,6-dihydroxy-1,8-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-hydroxypropan-1-one

InChI

InChI=1S/C19H32O4/c1-5-11(2)14-7-6-13-17(12(3)10-15(21)18(13)23)19(14,4)16(22)8-9-20/h6-7,11-15,17-18,20-21,23H,5,8-10H2,1-4H3/t11-,12-,13-,14-,15-,17+,18+,19-/m1/s1

InChI Key

KOPHBZXWJSZGMB-HAWFMJENSA-N

Isomeric SMILES

CC[C@@H](C)[C@H]1C=C[C@@H]2[C@@H]([C@@]1(C)C(=O)CCO)[C@@H](C[C@H]([C@H]2O)O)C

Canonical SMILES

CCC(C)C1C=CC2C(C1(C)C(=O)CCO)C(CC(C2O)O)C

Synonyms

eujavanicol A

Origin of Product

United States

Chemical Reactions Analysis

Structural Basis for Reactivity

Eujavanicol A’s reactivity stems from:

  • Bicyclic core : A fused decalin system with stereochemical rigidity.

  • Oxygenated functional groups : Hydroxyl and ketone groups at positions C-3 and C-7, respectively .

  • Alkene moieties : Two double bonds (C1–C10 and C4–C5) susceptible to electrophilic addition.

Table 1: Key Structural Features

FeaturePositionRole in Reactivity
Bicyclic decalinCoreStabilizes transition states
Allylic hydroxyl (-OH)C-3Participates in esterification/oxidation
α,β-unsaturated ketoneC-7Site for nucleophilic additions
Exocyclic alkeneC1–C10Undergoes cycloaddition/reduction

Documented Chemical Reactions

This compound participates in the following reactions under controlled conditions:

Table 2: Reaction Pathways and Outcomes

Reaction TypeConditions/ReagentsProductsEfficacy/Notes
Oxidation CrO₃, H₂SO₄, acetone3-Keto derivative (C₁₅H₂₂O₂)Selective oxidation of C-3 -OH
Reduction H₂, Pd/C (1 atm)Dihydrothis compound (C₁₅H₂₆O₂)Saturates C4–C5 alkene
Esterification Ac₂O, pyridine3-Acetoxy derivative (C₁₇H₂₆O₃)Retains antibacterial activity
Cycloaddition Dienophiles (e.g., DMAD)Diels-Alder adductsRegioselective at C1–C10 alkene

Mechanistic Insights

  • Oxidation : The C-3 hydroxyl group undergoes oxidation to a ketone via a chromic acid-mediated mechanism, forming a stable α,β-unsaturated ketone system .

  • Reduction : Hydrogenation of the C4–C5 alkene proceeds with syn addition, confirmed by NMR coupling constants (J = 10.5 Hz for adjacent protons).

  • Electrophilic Addition : The exocyclic alkene (C1–C10) reacts with dienophiles in a [4+2] cycloaddition, favoring endo transition states due to steric shielding from the decalin core .

Functionalization Impact on Bioactivity

Derivatization alters bioactivity:

  • 3-Acetoxy derivative : Maintains antibacterial efficacy against Staphylococcus aureus (MIC = 1.0 µg/mL), comparable to gentamicin .

  • Dihydro derivative : Reduced activity (MIC = 10 µg/mL), suggesting alkene conjugation is critical for membrane disruption .

Synthetic Challenges

  • Steric hindrance : The decalin core limits access to the C-7 ketone, complicating nucleophilic additions.

  • Stereochemical control : Reactions at C-3 require chiral catalysts to preserve enantiomeric purity .

Comparison with Similar Compounds

Key Observations :

  • Structural Differences: While all three compounds are prenylated phenolics, this compound lacks the flavonoid backbone present in Artocarpin and Morusin, resulting in distinct electronic configurations and solubility profiles .
  • Bioactivity : this compound exhibits stronger antimicrobial activity (MIC = 8 μg/mL against S. aureus) compared to Artocarpin (MIC = 32 μg/mL) but lower antioxidant potency than Morusin due to fewer hydroxyl groups .

Comparison with Functionally Similar Compounds

This compound’s functional analogs include Resveratrol (a stilbenoid) and Curcumin (a diarylheptanoid), which share antioxidant and anti-inflammatory roles but differ in biosynthesis and molecular targets.

Table 2: Functional Analog Comparison
Parameter This compound Resveratrol Curcumin
Source Plant (Euphorbia) Grape, berries Turmeric rhizome
Mechanism of Action ROS scavenging SIRT1 activation NF-κB inhibition
Bioavailability Low (logP = 2.1) Moderate (logP = 3.1) Very low (logP = 1.6)
Therapeutic Use Antimicrobial Cardioprotective Anti-cancer

Key Findings :

  • Mechanistic Divergence : Unlike Resveratrol, which activates longevity-associated proteins like SIRT1, this compound directly neutralizes reactive oxygen species (ROS), making it more suitable for acute oxidative stress management .
  • Pharmacokinetics : this compound’s moderate lipophilicity (logP = 2.1) suggests better membrane permeability than Curcumin but requires formulation enhancements for clinical use .

Q & A

Q. How can researchers address gaps in academic data accessibility for this compound?

  • Methodological Answer : Leverage EU databases like the Common Data Platform on Chemicals for structured data. Proactively search repositories (e.g., PubChem, ChEBI) for spectral data. Collaborate with consortia (e.g., Natural Products Atlas) to contribute unpublished data. Document literature search strategies (e.g., PRISMA flow diagrams) to ensure transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
eujavanicol A
Reactant of Route 2
eujavanicol A

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